molecular formula C18H19FN2O5S2 B6522755 N-[(2-fluorophenyl)methyl]-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 951902-01-5

N-[(2-fluorophenyl)methyl]-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No. B6522755
CAS RN: 951902-01-5
M. Wt: 426.5 g/mol
InChI Key: CNBXGLNWZNXTLB-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H19FN2O5S2 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(2-fluorophenyl)methyl]-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is 426.07194222 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(2-fluorophenyl)methyl]-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-fluorophenyl)methyl]-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

Background: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents.

Application: VU0640736-1, being an organoboron compound, can serve as a valuable reagent in SM coupling reactions. Its stability, ease of preparation, and compatibility with various functional groups make it an attractive choice for constructing complex organic molecules. Researchers have successfully employed VU0640736-1 in the synthesis of biologically active compounds, pharmaceutical intermediates, and natural products .

Medicinal Chemistry and Drug Development

Background: Indole derivatives, such as VU0640736-1, have been investigated for their potential biological activities.

Application: VU0640736-1 may exhibit pharmacological effects due to its structural features. Researchers could explore its interactions with biological targets, evaluate its potential as a drug lead, or optimize its properties for specific therapeutic applications. Further studies are needed to uncover its precise mechanisms of action and potential clinical relevance .

Computational Chemistry and DFT Studies

Background: Density Functional Theory (DFT) calculations provide insights into molecular properties and reactivity.

Application: Researchers could perform DFT studies on VU0640736-1 to predict its electronic structure, stability, and reactivity. These computational investigations would guide experimentalists in understanding its behavior and optimizing its properties for specific applications .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S2/c1-12-9-15(21-17(22)7-8-27(21,23)24)10-13(2)18(12)28(25,26)20-11-14-5-3-4-6-16(14)19/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBXGLNWZNXTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCC2=CC=CC=C2F)C)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorobenzyl)-2,6-dimethylbenzenesulfonamide

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